aniline;sulfuric acid
Overview
Description
It is a white crystalline powder that is soluble in water and has a density of 1.38 g/cm³ . This compound is primarily used in the dye industry and as an intermediate in organic synthesis.
Scientific Research Applications
aniline;sulfuric acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of dyes and pigments.
Biology: Employed in the synthesis of various biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the manufacturing of rubber chemicals, antioxidants, and stabilizers.
Safety and Hazards
Mechanism of Action
- Specifically, it interacts with the benzene ring system, which contains six π electrons delocalized in six p orbitals. Aromaticity makes benzene especially stable, and it retains its aromatic ring during reactions .
- In the second step (fast), a proton is removed from this intermediate, yielding a substituted benzene ring. Aromaticity is reformed during this step .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of Benzenamine, sulfate (2:1) are not fully understood due to limited research. It can be inferred from the properties of its constituents, benzenamine and sulfate. Benzenamine, being an amine, can participate in various biochemical reactions involving enzymes and proteins . The sulfate group, on the other hand, is known to be involved in various metabolic pathways .
Molecular Mechanism
Benzenamine, as an amine, can participate in a variety of reactions, including those involving enzyme inhibition or activation . The sulfate group can also interact with various biomolecules .
Metabolic Pathways
Sulfate is known to be involved in various metabolic pathways, including those involving enzymes and cofactors .
Transport and Distribution
Sulfate transport systems in plants and other organisms have been extensively studied .
Subcellular Localization
The localization of similar compounds can be influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: aniline;sulfuric acid is synthesized by reacting aniline with sulfuric acid. The reaction typically involves the gradual addition of aniline to a concentrated sulfuric acid solution under controlled temperature conditions to prevent excessive heat generation .
Industrial Production Methods: In industrial settings, the production of benzenamine, sulfate (2:1) involves large-scale reactors where aniline and sulfuric acid are mixed in precise stoichiometric ratios. The reaction mixture is then cooled and crystallized to obtain the pure compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form compounds such as nitrobenzene.
Reduction: It can be reduced to form compounds like phenylhydrazine.
Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation, to form products like chlorobenzene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitrobenzene
Reduction: Phenylhydrazine
Substitution: Chlorobenzene, Bromobenzene
Comparison with Similar Compounds
Aniline: The parent compound of benzenamine, sulfate (2:1), used in similar applications but lacks the sulfate group.
Phenylhydrazine: A reduction product of benzenamine, sulfate (2:1), used in the synthesis of pharmaceuticals.
Nitrobenzene: An oxidation product, used in the production of aniline and other chemicals
Uniqueness: aniline;sulfuric acid is unique due to its enhanced solubility in water and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
aniline;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7N.H2O4S/c2*7-6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5H,7H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMEFZGEMVGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62-53-3 (Parent) | |
Record name | Aniline hemisulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20883433 | |
Record name | Benzenamine, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Darkened by air and light; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
Record name | Aniline hemisulfate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20242 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
542-16-5 | |
Record name | Aniline hemisulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dianilinium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANILINE HEMISULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BM77321CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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